molecular formula C10H13ClN2 B2534956 4-(Chloromethyl)-2-cyclobutyl-6-methylpyrimidine CAS No. 1479008-09-7

4-(Chloromethyl)-2-cyclobutyl-6-methylpyrimidine

Cat. No.: B2534956
CAS No.: 1479008-09-7
M. Wt: 196.68
InChI Key: RNIHXWSGVOBNKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Chloromethyl)-2-cyclobutyl-6-methylpyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloromethyl group at the 4-position, a cyclobutyl group at the 2-position, and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Chloromethyl)-2-cyclobutyl-6-methylpyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-cyclobutyl-4,6-dimethylpyrimidine with chloromethylating agents such as chloromethyl methyl ether in the presence of a Lewis acid catalyst like zinc chloride . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Chloromethyl)-2-cyclobutyl-6-methylpyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives.

    Oxidation Reactions: The compound can be oxidized to form aldehydes or carboxylic acids under specific conditions.

    Reduction Reactions: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted pyrimidines, aldehydes, carboxylic acids, and dihydropyrimidines, depending on the reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4-(Chloromethyl)-2-cyclobutyl-6-methylpyrimidine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting its therapeutic effects. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the modulation of biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Chloromethyl)-2-cyclobutyl-6-methylpyrimidine is unique due to the presence of the chloromethyl group, which enhances its reactivity and allows for the formation of a wide range of derivatives. The cyclobutyl group also imparts specific steric effects that can influence the compound’s biological activity and chemical reactivity .

Properties

IUPAC Name

4-(chloromethyl)-2-cyclobutyl-6-methylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c1-7-5-9(6-11)13-10(12-7)8-3-2-4-8/h5,8H,2-4,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNIHXWSGVOBNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2CCC2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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